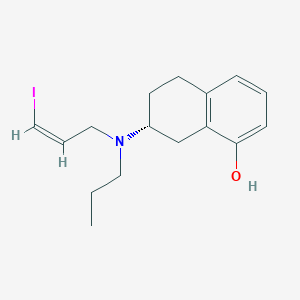

7-trans-OH-PIPAT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-trans-OH-PIPAT umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen:

Bildung des Tetrahydronaphthalin-Kerns: Dies kann durch eine Reihe von Cyclisierungsreaktionen erreicht werden.

Einführung der Propylaminogruppe: Dieser Schritt beinhaltet typischerweise nucleophile Substitutionsreaktionen.

Jodierung: Die Einführung des Jodatoms ist ein entscheidender Schritt, der häufig durch elektrophile Jodierungsreaktionen erreicht wird.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht gut dokumentiert sind, gelten die allgemeinen Prinzipien der großtechnischen organischen Synthese. Dies beinhaltet die Optimierung der Reaktionsbedingungen für Ausbeute und Reinheit, die Verwendung von skalierbaren Reaktionsbehältern und die Anwendung von Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Binding Affinity Studies

7-trans-OH-PIPAT exhibits nanomolar affinity for dopamine D3 receptors (Kd = 0.42 nM ) and serotonin 5-HT1A receptors (Kd = 1.4 nM ) . Competitive binding assays demonstrate its selectivity profile against other receptors:

| Receptor Type | Competing Ligand | Inhibition Constant (Ki) | Source |

|---|---|---|---|

| Dopamine D3 | 7-OH-DPAT | 1.1 nM | |

| Dopamine D3 | Quinpirole | 5.2 nM | |

| Dopamine D3 | Domperidone | 13.1 nM | |

| Serotonin 5-HT1A | 8-OH-DPAT | Not reported |

GTP sensitivity assays indicate that ~70% of its binding to D3 receptors involves G-protein-coupled pathways .

Kinetic Analysis of Receptor Interactions

Radioligand studies using [¹²⁵I]this compound reveal first-order kinetics for both association and dissociation:

-

Association Rate Constant (k₁): 3.6 × 10⁷ M⁻¹·min⁻¹

-

Dissociation Rate Constant (k₋₁): 0.0071 min⁻¹

Saturation binding in the nucleus accumbens shows a linear Scatchard plot, confirming a single class of high-affinity binding sites .

Dopamine D3 Receptor Binding Mechanism

This compound binds to D3 receptors in the basal forebrain and hippocampus, with autoradiographic studies showing dense labeling in the nucleus accumbens and substantia nigra . Key functional outcomes include:

-

Neuroprotective Effects: At 10⁻⁶–10⁻⁵ M concentrations, it reduces apoptosis in serum-deprived malignant peripheral nerve sheath tumor (MPNST) cells by inhibiting NF1 gene expression .

-

GTP Sensitivity: Binding is reduced by 50% in the presence of GTP analogs, confirming G-protein coupling .

Serotonin 5-HT1A Receptor Interactions

While less studied than its D3 activity, this compound’s affinity for 5-HT1A receptors suggests cross-reactivity in serotonergic pathways. This dual-binding property may explain its influence on mood regulation and cognitive function .

Comparative Reactivity with Structural Analogs

This compound’s iodinated propenyl group enhances its binding specificity compared to non-iodinated analogs like 7-OH-DPAT. The trans-configuration optimizes steric compatibility with receptor pockets, as evidenced by:

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Research indicates that 7-trans-OH-PIPAT exhibits neuroprotective properties, particularly in cell lines exposed to stress conditions. For instance, studies have shown that treatment with this compound significantly reduces apoptosis (programmed cell death) in serum-deprived cells. This effect is associated with the downregulation of neurofibromin expression, suggesting a potential role in protecting neuronal cells from degeneration caused by stressors like serum withdrawal .

Table 1: Neuroprotective Effects of this compound

| Concentration (M) | Time (h) | Apoptosis Reduction (%) |

|---|---|---|

| 10^-5 | 24 | Significant |

| 10^-6 | 48 | Significant |

| 10^-7 | 48 | Moderate |

Cancer Treatment

The compound has also been investigated for its anti-cancer properties. In studies involving malignant peripheral nerve sheath tumors (MPNST), this compound demonstrated a significant ability to enhance cell viability and reduce apoptotic markers when administered at specific concentrations. This suggests its potential as an adjunct therapy in cancer treatment, particularly for tumors that express dopamine receptors .

Table 2: Effects of this compound on MPNST Cells

| Treatment Group | Cell Viability (%) | Apoptotic Markers (Hoechst Staining) |

|---|---|---|

| Control (no treatment) | Low | High |

| Vehicle (DMSO) | Moderate | Moderate |

| 10^-5 M | High | Low |

Case Study: MPNST Treatment

In a controlled study on MPNST cells, researchers treated the cells with varying concentrations of this compound. The results indicated a dose-dependent increase in cell viability and a corresponding decrease in apoptosis markers. The study concluded that the compound could potentially be developed into a therapeutic agent for treating MPNST due to its ability to modulate apoptotic pathways effectively .

Wirkmechanismus

7-trans-OH-PIPAT exerts its effects primarily through its interaction with dopamine receptors. It binds to the dopamine D3 receptor with high affinity, modulating the receptor’s activity. This interaction can influence various signaling pathways within the cell, leading to changes in neurotransmitter release and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-OH-DPAT: 7-Hydroxy-2-N,N-(di-n-propyl)aminotetralin

8-OH-DPAT: 8-Hydroxy-2-N,N-(di-n-propyl)aminotetralin

NCQ298: S(-)-3-Iodo-N-[(1’-ethyl-2’-pyrrolidinyl)methyl]-2-hydroxy-5,6-dimethoxybenzamid

Einzigartigkeit

7-trans-OH-PIPAT ist aufgrund seiner hohen Spezifität und Affinität für den Dopamin-D3-Rezeptor einzigartig. Dies macht es besonders wertvoll in der Forschung, die sich auf diesen Rezeptorsubtyp konzentriert und es von anderen ähnlichen Verbindungen unterscheidet, die möglicherweise eine breitere oder weniger spezifische Aktivität aufweisen .

Eigenschaften

Molekularformel |

C16H22INO |

|---|---|

Molekulargewicht |

371.26 g/mol |

IUPAC-Name |

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4-/t14-/m1/s1 |

InChI-Schlüssel |

QBXHUZJZYDSLRH-RXTQTKKPSA-N |

Isomerische SMILES |

CCCN(C/C=C\I)[C@@H]1CCC2=C(C1)C(=CC=C2)O |

Kanonische SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |

Synonyme |

8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, 123I-labeled 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, E-(+-)-isomer 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, R-(E)-isomer 8-OH-PIPAT |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.